molecular formula C14H22O B13792516 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- CAS No. 57934-98-2

2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)-

Cat. No.: B13792516
CAS No.: 57934-98-2
M. Wt: 206.32 g/mol
InChI Key: FKXJNDRRTCDTPL-VMPITWQZSA-N
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Description

2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- is a chemical compound known for its unique structure and properties It is a member of the butenone family, characterized by the presence of a butenone group attached to a cyclohexenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- typically involves the reaction of 2-ethyl-6,6-dimethylcyclohexanone with an appropriate butenone precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to distillation to separate the desired product from any by-products. This method ensures a high purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butenone group to a butanol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butenone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Butanol derivatives.

    Substitution: Various substituted butenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique aroma and reactivity.

Mechanism of Action

The mechanism of action of 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Buten-1-one, 1-(2-methyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)-
  • 2-Buten-1-one, 1-(2-ethyl-5,5-dimethyl-1-cyclohexen-1-yl)-, (2E)-

Uniqueness

Compared to similar compounds, 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.

Properties

CAS No.

57934-98-2

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-1-(2-ethyl-6,6-dimethylcyclohexen-1-yl)but-2-en-1-one

InChI

InChI=1S/C14H22O/c1-5-8-12(15)13-11(6-2)9-7-10-14(13,3)4/h5,8H,6-7,9-10H2,1-4H3/b8-5+

InChI Key

FKXJNDRRTCDTPL-VMPITWQZSA-N

Isomeric SMILES

CCC1=C(C(CCC1)(C)C)C(=O)/C=C/C

Canonical SMILES

CCC1=C(C(CCC1)(C)C)C(=O)C=CC

Origin of Product

United States

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